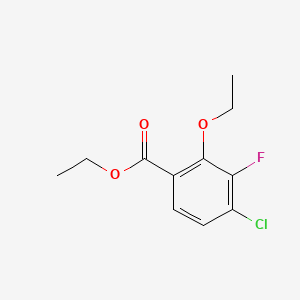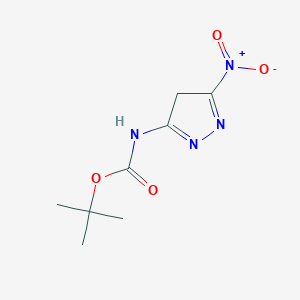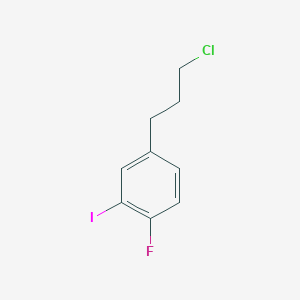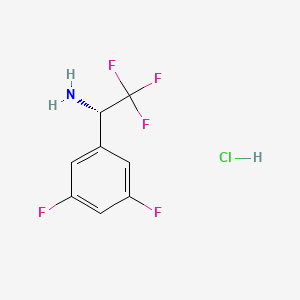
(S)-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanamine hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanamine hydrochloride is a chiral amine compound characterized by the presence of both difluorophenyl and trifluoroethanamine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,5-difluorophenylacetonitrile.
Reduction: The nitrile group is reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (S)-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanamine hydrochloride may involve:
Large-Scale Reduction: Utilizing catalytic hydrogenation for the reduction step to improve efficiency and yield.
Continuous Flow Chemistry: Implementing continuous flow reactors for the trifluoromethylation step to enhance reaction control and scalability.
Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
(S)-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of halogenated or nitrated aromatic compounds.
科学的研究の応用
(S)-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with unique properties.
作用機序
The mechanism of action of (S)-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trifluoromethyl and difluorophenyl groups contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
®-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanamine hydrochloride: The enantiomer of the compound with similar properties but different biological activity.
1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanol: A related compound with an alcohol group instead of an amine.
3,5-Difluorophenylacetonitrile: A precursor in the synthesis of the target compound.
Uniqueness
(S)-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanamine hydrochloride is unique due to its chiral nature and the presence of both difluorophenyl and trifluoromethyl groups
特性
分子式 |
C8H7ClF5N |
|---|---|
分子量 |
247.59 g/mol |
IUPAC名 |
(1S)-1-(3,5-difluorophenyl)-2,2,2-trifluoroethanamine;hydrochloride |
InChI |
InChI=1S/C8H6F5N.ClH/c9-5-1-4(2-6(10)3-5)7(14)8(11,12)13;/h1-3,7H,14H2;1H/t7-;/m0./s1 |
InChIキー |
ZCSPVYOTNBRTOR-FJXQXJEOSA-N |
異性体SMILES |
C1=C(C=C(C=C1F)F)[C@@H](C(F)(F)F)N.Cl |
正規SMILES |
C1=C(C=C(C=C1F)F)C(C(F)(F)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


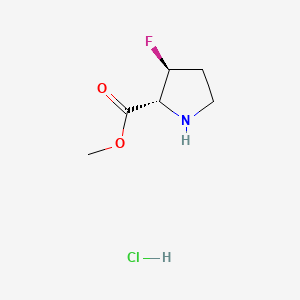


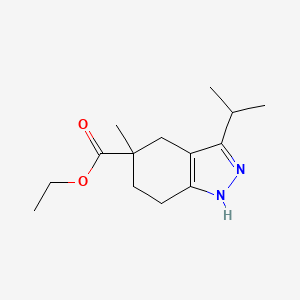
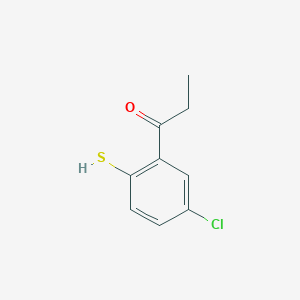



![(S)-3-(Pyrrolidin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B14037913.png)
